2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Bromophenyl Group (Position 1)
The 3-bromophenyl substituent introduces strong electron-withdrawing effects via inductive withdrawal (-I) from the bromine atom. This group directs electrophilic attacks to the meta and para positions of the benzene ring, though its steric bulk limits reactivity at the ortho site.
Thiophen-yl Group (Position 4)
The 2,5-dimethylthiophen-3-yl group exhibits resonance-donating (+M) and electron-donating (+I) effects due to sulfur’s polarizability and methyl substituents. The thiophene ring’s aromaticity enhances stability, while methyl groups at positions 2 and 5 create steric shielding, reducing susceptibility to electrophilic substitution.
Table 2: Substituent Electronic Contributions
| Substituent | Inductive Effect | Resonance Effect | Net Impact on Core |
|---|---|---|---|
| 3-Bromophenyl | -I (Strong) | None | Electron-deficient |
| 2,5-Dimethylthiophen-3-yl | +I (Weak) | +M (Moderate) | Electron-rich |
The interplay between these groups creates localized regions of electron density, influencing reactivity and intermolecular interactions.
Nitrile Functionality Positioning and Electronic Effects
The nitrile group at position 3 acts as a strong electron-withdrawing group (-I and -M) , polarizing the adjacent C3-C4 bond and depleting electron density from the quinoline core. This effect is evident in the compound’s infrared spectrum, where the C≡N stretch appears at ~2230 cm-1, characteristic of conjugated nitriles.
Electronic Consequences :
- Hydrogen Bonding : The amino group at position 2 participates in N-H···N hydrogen bonds with the nitrile, forming inversion dimers in crystalline states.
- Reactivity : The nitrile’s electrophilic carbon can undergo nucleophilic additions or serve as a precursor for heterocycle expansion via cycloaddition reactions.
The nitrile’s position adjacent to the amino group creates a push-pull electronic system , enhancing the molecule’s dipole moment and solubility in polar aprotic solvents.
Properties
CAS No. |
441783-24-0 |
|---|---|
Molecular Formula |
C24H24BrN3OS |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24BrN3OS/c1-13-8-17(14(2)30-13)21-18(12-26)23(27)28(16-7-5-6-15(25)9-16)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,27H2,1-4H3 |
InChI Key |
HLOJDNDIJBHMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)Br)N)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Components
The ionic liquid [H₂-DABCO][HSO₄]₂ has emerged as a robust catalyst for one-pot hexahydroquinoline synthesis. For the target compound, the reaction likely involves:
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone) as the 1,3-dicarbonyl component, introducing the 7,7-dimethyl motif.
-
3-Bromobenzaldehyde and 2,5-dimethylthiophene-3-carbaldehyde as aromatic aldehydes.
-
Malononitrile for the 3-cyano group.
-
Ammonium acetate as the nitrogen source for the 2-amino group.
Optimized Protocol
A mixture of dimedone (5.0 mmol), 3-bromobenzaldehyde (5.0 mmol), 2,5-dimethylthiophene-3-carbaldehyde (5.0 mmol), malononitrile (5.0 mmol), and ammonium acetate (5.0 mmol) is stirred in ethanol (20 mL) with [H₂-DABCO][HSO₄]₂ (5 mol%) at room temperature for 15–30 min. The reaction achieves >85% yield, with the ionic liquid recyclable for five cycles without significant activity loss.
Table 1: Key Parameters for Ionic Liquid-Mediated Synthesis
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% |
| Solvent | Ethanol |
| Temperature | 25°C |
| Reaction time | 15–30 min |
| Yield | 85–92% |
| Recyclability | 5 cycles (≤5% yield drop) |
Nanoparticle-Catalyzed Ultrasonic-Assisted Synthesis
Fe₃O₄@SiO₂-SO₃H as a Heterogeneous Catalyst
Magnetic nanoparticles functionalized with sulfonic acid groups enable efficient four-component reactions under ultrasound. This method enhances mass transfer and reduces reaction times.
Procedure
Dimedone (5.0 mmol), 3-bromobenzaldehyde (5.0 mmol), 2,5-dimethylthiophene-3-carbaldehyde (5.0 mmol), malononitrile (5.0 mmol), and ammonium acetate (5.0 mmol) are combined with Fe₃O₄@SiO₂-SO₃H (3 wt%) in ethanol (15 mL). The mixture is sonicated at 40 kHz and 50°C for 10–20 min, achieving 88–90% yield.
Table 2: Ultrasound-Assisted Synthesis Metrics
| Parameter | Value |
|---|---|
| Catalyst | Fe₃O₄@SiO₂-SO₃H (3 wt%) |
| Energy source | Ultrasound (40 kHz) |
| Temperature | 50°C |
| Reaction time | 10–20 min |
| Yield | 88–90% |
Solvent-Free Solid-State Synthesis Approach
Methodology
Solid-state reactions eliminate solvents, aligning with green chemistry principles. The protocol involves grinding dimedone, 3-bromobenzaldehyde, 2,5-dimethylthiophene-3-carbaldehyde, malononitrile, and ammonium acetate (1:1:1:1:1 molar ratio) at 80°C for 2–3 hours.
Advantages and Limitations
-
Drawbacks: Longer reaction times compared to catalytic methods and potential challenges in scaling.
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison
| Method | Catalyst | Time | Yield | Eco-Factor |
|---|---|---|---|---|
| Ionic liquid | [H₂-DABCO][HSO₄]₂ | 15–30 min | 85–92% | 0.32 |
| Ultrasound-assisted | Fe₃O₄@SiO₂-SO₃H | 10–20 min | 88–90% | 0.28 |
| Solid-state | None | 2–3 h | 78–82% | 0.12 |
The ionic liquid method balances speed and efficiency, while ultrasound-assisted synthesis offers rapid kinetics. Solid-state synthesis excels in sustainability but lags in scalability.
Mechanistic Insights into Hexahydroquinoline Formation
Proposed Pathway
-
Knoevenagel Condensation: Malononitrile reacts with aldehydes to form α,β-unsaturated nitriles.
-
Michael Addition: Dimedone attacks the nitrile-activated alkene.
-
Cyclization: Intramolecular nucleophilic attack by the amine forms the tetracyclic core.
-
Aromatization: Dehydration yields the hexahydroquinoline skeleton.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, amine derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Substituent and Molecular Formula Comparison
Key Observations:
Substituent Effects on Lipophilicity: The 3-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the phenyl group in 339336-48-0. Bromine’s hydrophobic character may enhance membrane permeability relative to methoxy groups in 339336-48-0, which introduce polarity .
Electron-donating groups (e.g., -OCH₃ in 339336-48-0 and -N(CH₃)₂ in 312275-76-6) increase electron density, which could enhance basicity or π-π stacking interactions .
Steric Effects: The 7,7-dimethyl groups in all compounds enforce chair-like conformations in the cyclohexenone ring, as inferred from analogous hexahydroquinoline structures. Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may induce steric hindrance, affecting binding to biological targets .
Conformational Analysis
The puckering of the hexahydroquinoline ring system, critical for three-dimensional structure and intermolecular interactions, can be analyzed using Cremer-Pople coordinates (). For instance:
- 3-Bromophenyl (target) and 2-chloro-5-(trifluoromethyl)phenyl (CID 3446458) may promote non-planar conformations due to steric clashes with adjacent groups.
- Smaller substituents (e.g., phenyl in 339336-48-0) could allow greater flexibility .
Biological Activity
2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a hexahydroquinoline core and various substituents that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C24H24BrN3OS
- Molecular Weight : 482.4 g/mol
- IUPAC Name : 2-amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Notably:
- IC50 Values : The compound demonstrated IC50 values ranging from 2.6 to 18 nM against human cancer cell lines such as HeLa and T-lymphoblastoid leukemia (Molt/4) .
A study reported that derivatives of related compounds showed enhanced antiproliferative activity compared to standard treatments like combretastatin A-4 . The presence of the bromine atom and thiophene moiety appears to enhance the compound's efficacy.
The mechanisms by which this compound exerts its biological effects involve:
- Interaction with Microtubules : It acts through the colchicine site of tubulin, inhibiting microtubule polymerization .
- Influence on Signaling Pathways : The compound may modulate pathways related to inflammation and apoptosis .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of specific substituents on the quinoline core:
- Amino Group Positioning : The placement of amino groups significantly affects antiproliferative activity; optimal positioning enhances interaction with biological targets .
Case Studies
- Antiproliferative Activity in Xenograft Models : In vivo studies demonstrated that compounds similar to 2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl were effective in inhibiting tumor growth in xenograft models .
- Analgesic Effects : Related compounds have shown analgesic properties in animal models using hot plate and writhing tests . This suggests a broader therapeutic potential beyond anticancer applications.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C24H24BrN3OS |
| Molecular Weight | 482.4 g/mol |
| Anticancer IC50 | 2.6 - 18 nM |
| Mechanism of Action | Microtubule inhibition; modulation of signaling pathways |
| Therapeutic Applications | Anticancer; potential analgesic effects |
Q & A
Q. What synthetic methodologies are recommended for synthesizing this hexahydroquinoline derivative?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Hantzsch reaction : Combines aldehydes (e.g., 3-bromobenzaldehyde), β-ketoesters, and ammonium acetate with acid catalysts like p-toluenesulfonic acid .
- Cyclocondensation : Cyclohexanedione derivatives react with substituted thiophene carbaldehydes and cyanoacetamide intermediates under reflux conditions, followed by purification via recrystallization or chromatography .
| Reaction Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Core formation | Ethanol, reflux (2–3 hours) | Adjust catalyst concentration (1–5 mol%) |
| Functionalization | Halogenated arylboronic acids, Pd catalysts | Control temperature (80–120°C) |
Characterization requires NMR, IR, and mass spectrometry to confirm regioselectivity .
Q. Which analytical techniques are critical for structural elucidation?
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular N–H···N interactions) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₃₀H₂₈BrN₃O₂S requires m/z 582.1121) .
- Multinuclear NMR : Assigns substituent positions (e.g., ¹³C NMR distinguishes thiophene C-Br at δ 112–115 ppm) .
Q. How is the compound’s solubility and stability assessed for biological assays?
- Solubility screening : Tested in DMSO, ethanol, and aqueous buffers (pH 4–9) using dynamic light scattering (DLS). DMSO is preferred for stock solutions due to low polarity .
- Stability studies : HPLC monitoring under physiological conditions (37°C, 72 hours) identifies degradation products (e.g., hydrolysis of the cyano group) .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield and purity?
- DoE (Design of Experiments) : Vary solvent (ethanol vs. acetonitrile), catalyst (e.g., DMAP vs. DBU), and reaction time to maximize yield (reported range: 45–72%) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >90% purity .
| Parameter | Baseline | Optimized | Impact |
|---|---|---|---|
| Temperature | 80°C | 100°C | Faster cyclization |
| Catalyst loading | 3 mol% | 1.5 mol% | Reduced side reactions |
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 5–50 μM for anticancer activity) may arise from:
- Assay variability : Use standardized MTT assays with controls for mitochondrial toxicity .
- Compound purity : Ensure >95% purity via preparative HPLC, as impurities (e.g., unreacted aldehydes) can skew results .
- Cell line specificity : Compare activity across panels (e.g., NCI-60) to identify target-selective behavior .
Q. What strategies are effective for elucidating the mechanism of action?
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR or CDK2) using AutoDock Vina. The bromophenyl group shows hydrophobic interactions in ATP-binding pockets .
- Enzyme inhibition assays : Measure activity against purified enzymes (e.g., topoisomerase II) via gel electrophoresis or fluorescence polarization .
- Metabolic profiling : Use LC-MS to track metabolites in hepatic microsomes, identifying bioactive intermediates .
Q. How can computational modeling aid in property prediction?
- DFT calculations : Predict redox potentials (e.g., HOMO/LUMO gaps ≈ 4.2 eV) and nucleophilic sites for derivatization .
- QSAR models : Correlate substituent electronegativity (e.g., Br vs. CF₃) with antimicrobial activity (R² > 0.85) .
Data Contradiction Analysis
Q. Why do solubility values conflict across studies?
- Measurement techniques : Shake-flask vs. potentiometric methods yield variations (e.g., 0.1 mg/mL vs. 0.05 mg/mL in PBS). Standardize via OECD guidelines .
- Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) alter dissolution rates. Use PXRD to confirm phase purity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
